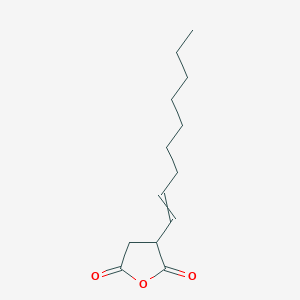

Nonenyl succinic anhydride

Description

Properties

IUPAC Name |

3-non-1-enyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h8-9,11H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQUIQAGZLBOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-Furandione, dihydro-3-(nonen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonenyl succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28928-97-4 | |

| Record name | 2,5-Furandione, dihydro-3-(nonen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-3-(nonenyl)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Nonenyl Succinic Anhydride from Maleic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of nonenyl succinic anhydride (B1165640) (NSA) from maleic anhydride and tripropylene (B76144) (nonene). It covers the fundamental principles of the underlying "ene" reaction, including thermal and catalyzed pathways. Detailed experimental protocols for both laboratory and industrial-scale synthesis are presented, alongside a thorough discussion of reaction parameters, purification techniques, and product characterization. Quantitative data on reaction yields under various conditions are summarized in tabular format for comparative analysis. Furthermore, this guide includes key visualizations, such as the reaction mechanism and experimental workflows, to facilitate a deeper understanding of the synthesis process. Safety considerations for handling the involved reagents are also addressed.

Introduction

Nonenyl succinic anhydride (NSA) is a versatile chemical intermediate with a wide range of applications, including as a curing agent for epoxy resins, a corrosion inhibitor in lubricants, and an intermediate in the synthesis of detergents and other specialty chemicals.[1] Its structure, featuring a hydrophilic anhydride group and a hydrophobic nonenyl chain, imparts unique surfactant-like properties. NSA is typically synthesized via an "ene" reaction between maleic anhydride and a C9 alkene, commonly a mixture of branched nonene isomers derived from the trimerization of propylene.[1] This guide will delve into the technical aspects of this synthesis, providing detailed information for researchers and professionals in the field.

Reaction Mechanism and Kinetics

The synthesis of this compound from maleic anhydride and nonene proceeds through a pericyclic reaction known as the Alder-ene reaction.[2] This reaction involves an alkene with an allylic hydrogen (the "ene," in this case, nonene) and a compound with a multiple bond (the "enophile," maleic anhydride).

The reaction can be initiated thermally at high temperatures (>200 °C) or with the aid of a Lewis acid catalyst at lower temperatures (150-180 °C).[2] The concerted mechanism is generally favored, in which the bond formation and hydrogen transfer occur in a single transition state. The use of Lewis acid catalysts, such as aluminum chloride (AlCl₃), enhances the electrophilicity of the maleic anhydride, thereby accelerating the reaction and often improving regioselectivity.[3]

The reaction kinetics for the ene reaction between maleic anhydride and alkenes have been found to follow second-order kinetics.[4]

Caption: Reaction mechanism for the synthesis of NSA.

Experimental Protocols

Laboratory-Scale Synthesis (Thermal Method)

This protocol describes a catalyst-free thermal synthesis of this compound.

Materials:

-

Maleic Anhydride (99% purity)

-

Tripropylene (Nonene, mixture of isomers)

-

Xylene (anhydrous)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Thermometer or thermocouple

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, combine maleic anhydride (1.0 mol) and tripropylene (1.05 mol).

-

Add anhydrous xylene to the flask to facilitate mixing and heat transfer.

-

Begin stirring the mixture and purge the system with nitrogen for 10-15 minutes to create an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 200 °C for xylene) and maintain this temperature for 8-12 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound (approximately 126-130 °C at 0.15 mm Hg).[6]

Laboratory-Scale Synthesis (Catalyzed Method)

This protocol utilizes a Lewis acid catalyst to facilitate the reaction at a lower temperature.

Materials:

-

Maleic Anhydride (99% purity)

-

Tripropylene (Nonene, mixture of isomers)

-

Aluminum Chloride (AlCl₃, anhydrous)

-

Toluene (anhydrous)

-

Nitrogen gas (high purity)

Equipment:

-

Same as the thermal method.

Procedure:

-

Set up the reaction apparatus as described in the thermal method.

-

Charge the flask with maleic anhydride (1.0 mol), tripropylene (1.05 mol), and anhydrous toluene.

-

Begin stirring and purge with nitrogen.

-

Carefully add anhydrous aluminum chloride (1-2 mol%) to the reaction mixture. The addition may be exothermic.

-

Heat the mixture to 150-160 °C and maintain for 4-8 hours.[2]

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[5]

-

Upon completion, cool the reaction to room temperature.

-

Quench the catalyst by slowly adding water or a dilute acid solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for NSA Synthesis

| Parameter | Thermal Method | Catalyzed Method (AlCl₃) |

| Temperature | 200-250 °C[5] | 150-180 °C[2] |

| Catalyst | None | Lewis Acids (e.g., AlCl₃, ZnCl₂)[2] |

| Solvent | Xylene[5] | Toluene, Xylene[2] |

| Reaction Time | 8-12 hours[5] | 4-8 hours[2] |

| Typical Yield | 60-70%[2] | 80-85%[2] |

| Molar Ratio (MA:Nonene) | 1:1.05 to 1:1.5[5] | 1:1.05 to 1:1.5[5] |

Industrial-Scale Production

The industrial production of this compound generally favors the catalyzed approach due to lower energy consumption and higher yields.

Caption: Industrial production workflow for NSA.

Key considerations for industrial-scale synthesis include:

-

Feedstock Purity: High-purity maleic anhydride and nonene are crucial to minimize side reactions.[2]

-

Reactor Design: Jacketed, stirred-tank reactors are commonly used to ensure efficient heat transfer and mixing.

-

Process Control: Precise control of temperature, pressure, and reactant feed rates is essential for optimizing yield and ensuring safety.

-

Automation: Industrial processes are typically highly automated to ensure consistency and minimize manual intervention.

-

Waste Management: Proper handling and disposal of catalyst residues and solvent waste are critical environmental considerations.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₃ | [1] |

| Molecular Weight | 224.3 g/mol | [1] |

| Appearance | Clear, viscous liquid | [1] |

| Boiling Point | 325 °C at 760 mmHg | [1] |

| 126-130 °C at 0.15 mmHg | [6] | |

| Density | ~1.03 g/mL at 20 °C | [7] |

| Viscosity | ~150 cP at 20 °C | [1] |

Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of NSA will show characteristic peaks for the anhydride functional group. These include two strong C=O stretching bands, typically around 1860-1840 cm⁻¹ (symmetric stretch) and 1780-1760 cm⁻¹ (asymmetric stretch).[3] A C-O-C stretching vibration is also expected in the 1300-1000 cm⁻¹ region.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the protons on the nonenyl chain and the succinic anhydride ring. The chemical shifts and coupling constants will be indicative of the specific isomer(s) present.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the anhydride group (typically in the range of 170-180 ppm) and the carbons of the nonenyl chain.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying the different isomers of this compound that may be present in the product mixture.[5] The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to elucidate the structure of each isomer.

Safety and Handling

Maleic Anhydride:

-

Corrosive and can cause severe skin and eye burns.

-

Harmful if inhaled or swallowed.

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Tripropylene (Nonene):

-

Flammable liquid and vapor.

-

May cause skin and eye irritation.

-

Keep away from heat, sparks, and open flames.

-

Use in a well-ventilated area.

Lewis Acids (e.g., AlCl₃):

-

React violently with water.

-

Corrosive and can cause severe burns.

-

Handle in a dry, inert atmosphere (e.g., a glove box).

-

Wear appropriate PPE.

This compound:

-

May cause skin and eye irritation.

-

Handle with care and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from maleic anhydride and tripropylene is a well-established and industrially significant process. The choice between a thermal and a catalyzed approach depends on factors such as the desired reaction time, energy efficiency, and capital investment. A thorough understanding of the reaction mechanism, optimization of process parameters, and proper purification and characterization are essential for obtaining a high-quality product. Adherence to strict safety protocols is paramount when handling the corrosive and flammable reagents involved in this synthesis. This guide provides a solid foundation of technical information for professionals working with or developing processes for this compound.

References

- 1. CN116041291B - Production process for preparing succinic anhydride by maleic anhydride hydrogenation - Google Patents [patents.google.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 6. Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Transformer Paper in Mineral Oil-Paper Composite Insulation under Accelerated Thermal Aging | MDPI [mdpi.com]

- 7. The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Nonenyl Succinic Anhydride Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonenyl Succinic Anhydride (B1165640) (NSA) is a widely utilized chemical intermediate, notably in the synthesis of epoxy resins, corrosion inhibitors, and as a building block in drug discovery. Commercially available NSA is not a single compound but rather a complex mixture of structural isomers. This guide provides a detailed examination of the chemical structures of the principal isomers of Nonenyl Succinic Anhydride, outlines a representative synthetic protocol, and summarizes their key physicochemical and spectroscopic properties. The information presented is intended to support researchers in understanding the composition of NSA and in the development of applications leveraging its unique chemical characteristics.

Introduction

This compound (NSA) is a C13 dicarboxylic anhydride characterized by a nine-carbon nonenyl group attached to a succinic anhydride ring. The isomeric complexity of NSA arises from the structure of its olefin precursor, nonene, which is typically produced through the oligomerization of propylene (B89431). This process, often catalyzed by acids, yields a variety of branched C9 olefins, known as propylene trimer.[1][2] The subsequent 'ene' reaction with maleic anhydride preserves this isomeric distribution in the final NSA product.[3] This guide will focus on the structures of the most probable NSA isomers derived from the common propylene trimer constituents.

Chemical Structures of Principal Isomers

The reaction between maleic anhydride and the various isomers of propylene trimer leads to a corresponding mixture of this compound isomers. The nonenyl group can be attached to the succinic anhydride ring at different positions, and the branching of the nonenyl chain further contributes to the isomeric diversity.

Based on the common structures of propylene trimer, the following are the most likely isomers of this compound:

-

Linear Isomer: (2-Nonen-1-yl)succinic anhydride is formed from the reaction with 1-nonene. While less common in propylene trimer mixtures, it serves as a fundamental reference structure.

-

Branched Isomers: These constitute the bulk of commercial NSA and are derived from branched nonene isomers. Examples include isomers derived from 4,6-dimethyl-1-heptene (B3056729) and other tri- and tetra-methylated hexenes.

Below are the proposed chemical structures for some of the key NSA isomers.

Figure 1: Proposed chemical structures of a linear and a branched isomer of this compound.

Synthesis of this compound Isomers

The industrial synthesis of this compound is typically achieved through the thermal 'ene' reaction between a mixture of nonene isomers (propylene trimer) and maleic anhydride.

Reaction Pathway

The 'ene' reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the 'ene') and a compound with a multiple bond (the 'enophile'). In this case, the nonene isomer acts as the ene component, and maleic anhydride is the enophile.

Figure 2: General reaction scheme for the synthesis of this compound isomers.

Experimental Protocol: Thermal Synthesis (Catalyst-Free)

This protocol is a representative, lab-scale procedure.

Materials:

-

Maleic Anhydride

-

Nonene (isomer mixture)

-

Xylene (or other suitable high-boiling solvent)

-

Nitrogen gas supply

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with temperature control

-

Magnetic stirrer

Procedure:

-

A three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer is charged with maleic anhydride (1.0 equivalent) and xylene.

-

The mixture is heated under a nitrogen atmosphere with stirring until the maleic anhydride dissolves.

-

Nonene (1.05 equivalents) is added to the flask.

-

The reaction mixture is heated to reflux (typically around 200-240°C) and maintained at this temperature for several hours (e.g., 8-12 hours).

-

The reaction progress can be monitored by techniques such as GC-MS to observe the consumption of reactants.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent (xylene) and any unreacted starting materials are removed under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Physicochemical and Spectroscopic Data

Due to the isomeric nature of commercial NSA, the physical properties are often reported as ranges or typical values. Spectroscopic data will show features characteristic of the succinic anhydride moiety and the aliphatic nonenyl chain, with broadening and complexity in the signals due to the presence of multiple isomers.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C13H20O3 | [3] |

| Molecular Weight | 224.30 g/mol | [3] |

| Appearance | Clear, viscous liquid | [3] |

| Boiling Point | ~126-130 °C at 0.15 mmHg | |

| Density | ~1.03 g/mL at 25 °C |

Spectroscopic Data

The following table summarizes the expected spectroscopic features for a typical NSA isomer mixture.

| Technique | Expected Features |

| ¹H NMR | ~5.0-6.0 ppm: Complex multiplets corresponding to the vinylic protons of the nonenyl chain. ~2.5-3.5 ppm: Multiplets from the protons on the succinic anhydride ring. ~0.8-2.2 ppm: A series of broad, overlapping signals from the aliphatic protons of the branched nonenyl chain. |

| ¹³C NMR | ~170-175 ppm: Carbonyl carbons of the anhydride. ~110-140 ppm: Vinylic carbons of the nonenyl double bond. ~20-45 ppm: Aliphatic carbons of the succinic anhydride ring and the nonenyl chain. |

| IR Spectroscopy | ~1860 cm⁻¹ and ~1780 cm⁻¹: Characteristic symmetric and asymmetric C=O stretching vibrations of the cyclic anhydride.[4] ~2850-2960 cm⁻¹: C-H stretching vibrations of the aliphatic nonenyl chain. ~1640 cm⁻¹: C=C stretching of the nonenyl double bond. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 224.14. Fragmentation: Expect fragments corresponding to the loss of CO, CO₂, and cleavage of the nonenyl side chain. |

Logical Workflow for Isomer Characterization

The characterization of a complex mixture of NSA isomers requires a multi-technique approach.

Figure 3: A logical workflow for the separation and characterization of NSA isomers.

Conclusion

This compound is a valuable chemical intermediate whose utility is intrinsically linked to its isomeric composition. This guide has provided a foundational understanding of the chemical structures of the primary isomers present in commercial NSA, based on the chemistry of its synthesis from propylene trimer. The provided synthetic protocol and summary of physicochemical and spectroscopic data offer a practical resource for researchers. A comprehensive characterization of specific NSA isomer mixtures necessitates the application of advanced analytical techniques, as outlined in the proposed workflow. A deeper understanding of the structure-property relationships of individual NSA isomers will undoubtedly pave the way for the development of novel and improved applications in materials science and drug development.

References

An In-depth Technical Guide to Nonenyl Succinic Anhydride (CAS 28928-97-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonenyl Succinic Anhydride (B1165640) (NSA), identified by the CAS number 28928-97-4, is a versatile chemical intermediate belonging to the class of alkenyl succinic anhydrides (ASAs).[1] It is a branched-chain C9 isomer of ASA, typically appearing as a clear to pale yellow, viscous liquid.[2][3] The molecule consists of a hydrophilic succinic anhydride ring and a hydrophobic nine-carbon branched alkyl chain, rendering it amphiphilic. This unique structure underpins its utility in a wide array of industrial and research applications, from polymer chemistry to materials science.

This technical guide provides a comprehensive overview of Nonenyl Succinic Anhydride, focusing on its chemical properties, synthesis, primary applications, and relevant experimental protocols. It is intended to be a valuable resource for researchers and professionals utilizing or investigating this compound.

Chemical and Physical Properties

This compound is primarily a mixture of branched-chain isomers.[4] Its properties can vary slightly depending on the specific isomeric composition. Key physical and chemical data are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 28928-97-4 | [1][2][5] |

| Molecular Formula | C₁₃H₂₀O₃ | [1][2][5] |

| Molecular Weight | 224.30 g/mol | [4][6] |

| Appearance | Clear to pale yellow liquid | [2][7] |

| Physical State | Liquid | [5][8] |

| Density | ~1.03 g/mL at 20-25°C | [1][4] |

| Boiling Point | 126 - 130 °C / 325 °C (Note: Varies with pressure and source) | [2][8] |

| Flash Point | ~146 °C (closed cup) | [4][8] |

| Viscosity | ~150 cP at 20°C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like xylene. | [1][6] |

Synthesis

The industrial synthesis of this compound is typically achieved through a thermal 'ene' reaction between a C9 branched olefin (nonene) and maleic anhydride.[1][3] The nonene is often a trimer of propylene.[2]

Reaction Mechanism

The synthesis proceeds via a pericyclic ene reaction, which involves the following key steps:

-

Activation of the Enophile : The electron-deficient double bond of maleic anhydride interacts with the π-electrons of the nonene.[1]

-

Allylic Hydrogen Transfer : An allylic hydrogen atom from the nonene migrates to the maleic anhydride.[1]

-

Bond Formation : A new covalent bond is formed between the nonene and the succinic anhydride backbone, resulting in this compound.[1]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a catalyst-free thermal method for synthesizing NSA on a laboratory scale.[1]

Materials:

-

Maleic anhydride (1.0 mol, 98.06 g)

-

1-Nonene (1.05 mol, 126.24 g)

-

Xylene (300 mL)

-

Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Charge the three-neck flask with maleic anhydride, 1-nonene, and xylene.

-

Begin stirring and purge the system with nitrogen.

-

Heat the mixture to reflux (~200°C) under a nitrogen atmosphere.

-

Maintain the reflux for 12 hours.

-

After 12 hours, cool the reaction mixture to room temperature.

-

Filter off any solid byproducts that may have formed.

-

Remove the xylene solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product via vacuum distillation to obtain pure this compound.

Key Applications and Experimental Protocols

NSA's bifunctional nature makes it a crucial component in several applications.

Epoxy Resin Curing Agent

NSA is widely used as a liquid anhydride hardener for epoxy resins, particularly in applications requiring low viscosity and long pot life, such as electronic potting, encapsulation, and varnishes.[2][3]

Curing Mechanism: The curing process is initiated by a hydroxyl-containing species. This initiator opens the anhydride ring of NSA, forming a carboxylic acid. The newly formed acid then reacts with an epoxy group, generating another hydroxyl group. This process continues, leading to the formation of a highly cross-linked polyester (B1180765) network. Tertiary amines are often used as accelerators to speed up the reaction.

Experimental Protocol: Typical Epoxy Formulation and Curing This protocol provides a general formulation for an NSA-cured epoxy system.[2]

Materials:

-

Bisphenol A Epoxy Resin (EEW 185-190): 100 parts by weight

-

This compound (NSA): 110 parts by weight

-

Accelerator (e.g., Tertiary Amine like BDMA): 1.5 parts by weight

-

Mixing vessel

-

Mechanical stirrer

-

Vacuum desiccator or oven

-

Molds for casting specimens

-

Programmable oven

Procedure:

-

Mixing: In a mixing vessel, combine the epoxy resin and NSA. Mix thoroughly with a mechanical stirrer until a homogeneous mixture is achieved.

-

Accelerator Addition: Add the accelerator to the mixture and continue to stir for 2-3 minutes to ensure uniform dispersion.

-

Degassing: Place the mixture in a vacuum desiccator or oven to remove any entrapped air bubbles.

-

Casting: Pour the degassed mixture into pre-heated molds.

-

Curing: Transfer the molds to a programmable oven and apply a cure cycle. A typical cycle is 1 hour at 80°C followed by 3 hours at 130°C.[2]

-

Post-Cure Analysis: After curing and cooling, the mechanical and thermal properties (e.g., Shore D hardness, heat deflection temperature) of the cured epoxy can be evaluated.

| Property (Cured Epoxy) | Typical Value | Citations |

| Heat Deflection Temp. | 95 °C | [2] |

| Hardness | 85 (Shore D) | [2] |

| Elongation @ 25°C | 5% | [2] |

Hardener in Electron Microscopy Embedding Media

NSA is a key component (hardener) in the Spurr low-viscosity embedding medium, which is widely used for preparing biological samples for transmission electron microscopy (TEM).[9][10] Its low viscosity facilitates excellent penetration and infiltration into tissues.[2]

Experimental Protocol: Spurr Low-Viscosity Embedding This protocol outlines the steps for embedding biological tissue using a standard Spurr resin formulation.

Materials:

-

Spurr Resin Components:

-

ERL 4221 (VCD): 10.0 g

-

DER 736 (flexibilizer): 8.0 g

-

This compound (NSA): 26.0 g

-

Dimethylaminoethanol (DMAE, accelerator): 0.4 g

-

-

Dehydrating agent (e.g., ethanol (B145695) or acetone)

-

Embedding molds (e.g., BEEM® capsules)

-

Rotator or shaker

-

Oven (70°C)

Workflow:

References

- 1. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 2. nanobuild.ru [nanobuild.ru]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2014084828A1 - Alkenyl succinic acids or anhydrides as corrosion inhibitors for metal surfaces - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. US5104486A - Alkenyl succinic anhydride composition - Google Patents [patents.google.com]

- 8. tedpella.com [tedpella.com]

- 9. polysciences.com [polysciences.com]

- 10. This compound (NSA), EM Grade | 01542-4 | Histoline [histoline.com]

Hydrolysis of Nonenyl Succinic Anhydride to its Diacid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Nonenyl Succinic Anhydride (B1165640) (NSA) into its corresponding diacid, Nonenyl Succinic Acid (NSA-diacid). NSA is a versatile molecule utilized as a curing agent for epoxy resins, particularly in electronics, and as a corrosion inhibitor in lubricants.[1][2] Its reactivity stems from the succinic anhydride ring, which readily undergoes nucleophilic attack by water, alcohols, and amines.[1] The hydrolysis to its dicarboxylic acid is a critical reaction, both as a potential side reaction during its application and as a deliberate synthetic step to produce the diacid for further use.[3][4]

Reaction Mechanism and Influencing Factors

The hydrolysis of Nonenyl Succinic Anhydride is a ring-opening reaction that converts the cyclic anhydride into a dicarboxylic acid.[5] The core mechanism involves the nucleophilic attack of a water molecule on one of the electrophilic carbonyl carbons of the anhydride group.[1][6] This process does not typically require a catalyst but is influenced by several environmental factors.[6]

Mechanism:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking one of the carbonyl carbons in the anhydride ring.

-

Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

-

Ring Opening: The intermediate is unstable. The carbonyl group reforms, leading to the cleavage of the carbon-oxygen bond within the anhydride ring. This opens the ring and creates a carboxylate group and a carboxylic acid group.

-

Proton Transfer: A final proton transfer neutralizes the carboxylate, resulting in the formation of the two carboxylic acid groups of the diacid.[6][7]

Several factors significantly influence the rate of this hydrolysis reaction:

-

pH: The hydrolysis rate is highly dependent on pH. It is accelerated in both acidic and alkaline conditions.[5] In alkaline media, the more nucleophilic hydroxide (B78521) ion (OH-) attacks the anhydride, significantly increasing the reaction rate.[5][8] In acidic conditions, protonation of a carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, also accelerating the reaction.[5]

-

Temperature: Increased temperature generally accelerates the hydrolysis rate by providing the necessary activation energy for the reaction.[5]

-

Steric and Electronic Effects: The structure of the anhydride itself plays a role. The nonenyl group of NSA is a bulky, electron-donating group which may slightly decrease the rate of hydrolysis compared to unsubstituted succinic anhydride by sterically hindering the approach of water and reducing the electrophilicity of the carbonyl carbons.[5]

Experimental Protocols

Detailed experimental protocols for the hydrolysis of NSA are not extensively published in peer-reviewed literature; however, based on the general principles of anhydride hydrolysis, the following procedures can be applied.[3][5]

Protocol 2.1: Hydrolysis via Hot Water

This method utilizes heat to drive the reaction to completion.

Materials and Reagents:

-

This compound (NSA), ≥85% purity

-

Deionized water

-

Round-bottom flask with condenser

-

Magnetic stirrer and hot plate

-

Organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Combine NSA and deionized water in a round-bottom flask at a specified ratio (e.g., 1:10 w/v).

-

Heat the mixture to a set temperature (e.g., 80-90°C) with vigorous stirring.

-

Maintain the temperature and stirring for a predetermined time (e.g., 2-4 hours) to ensure complete hydrolysis.

-

Monitor the reaction progress using FT-IR spectroscopy by observing the disappearance of the anhydride peaks (~1860 and 1780 cm⁻¹) and the appearance of the carboxylic acid peak (~1710 cm⁻¹).[4]

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous solution with an organic solvent like ethyl acetate multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to yield the nonenyl succinic acid product.

Protocol 2.2: Base-Catalyzed Hydrolysis

This method uses a dilute base to accelerate the hydrolysis at room temperature.[3]

Materials and Reagents:

-

This compound (NSA)

-

Dilute sodium hydroxide (NaOH) solution (e.g., 0.1 M)[3]

-

Dilute hydrochloric acid (HCl) solution for acidification

-

Organic solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

-

Dissolve NSA in a suitable water-miscible organic solvent (e.g., THF or acetone) if necessary to improve solubility.

-

Slowly add a stoichiometric excess of dilute NaOH solution while stirring at room temperature.

-

Monitor the reaction using FT-IR or by titration of the remaining base.[5] The reaction is typically much faster than with neutral water.

-

Once the reaction is complete, acidify the mixture to a low pH (e.g., pH 2) with dilute HCl to protonate the dicarboxylate salt.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product.

Analytical Methods for Monitoring Hydrolysis

Several analytical techniques can be employed to monitor the progress of the hydrolysis and quantify the resulting diacid.

| Analytical Method | Principle | Application Notes |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Monitors the disappearance of the characteristic symmetric (~1860 cm⁻¹) and asymmetric (~1780 cm⁻¹) C=O stretching bands of the anhydride and the appearance of the C=O stretching band of the carboxylic acid (~1710 cm⁻¹).[4][5] | Provides real-time qualitative and semi-quantitative analysis of the reaction progress. A calibration curve can be created to relate peak absorbance to concentration for quantitative measurements.[5] |

| Titration | Quantifies the amount of carboxylic acid produced over time by titrating aliquots of the reaction mixture with a standardized base (e.g., NaOH).[4][5] | A straightforward and cost-effective method for determining reaction kinetics and final conversion. Requires careful sampling and quenching of the reaction. |

| High-Performance Liquid Chromatography (HPLC) | Separates the reactant (NSA) from the product (NSA-diacid) on a suitable column (e.g., mixed-mode or reversed-phase).[9][10] | Allows for accurate quantification of both the remaining anhydride and the formed diacid. Requires method development for optimal separation.[9] |

| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Changes in the chemical shifts of protons adjacent to the carbonyl groups can be observed as the anhydride ring opens to form the diacid.[3] | Provides detailed structural information and can be used for quantitative analysis. |

Quantitative Data Summary

Table 4.1: Reaction Conditions for NSA Hydrolysis

| Parameter | Condition Range | Rationale |

| Temperature | 25°C - 100°C | Higher temperatures increase the reaction rate.[5] |

| pH | 1-2 (Acidic), 6-8 (Neutral), 12-13 (Basic) | Hydrolysis is catalyzed by both acid and base.[5][8] |

| Reaction Time | Minutes to Hours | Highly dependent on temperature and pH. Base-catalyzed hydrolysis is significantly faster.[3] |

| Catalyst | None (water), Acid (H⁺), Base (OH⁻) | Acid and especially base act as catalysts to accelerate the ring-opening.[5] |

Table 4.2: Analytical Wavelengths/Frequencies for Monitoring

| Technique | Analyte | Characteristic Signal |

| FT-IR | This compound | ~1860 cm⁻¹ and ~1780 cm⁻¹ (C=O stretches)[4] |

| FT-IR | Nonenyl Succinic Acid | ~1710 cm⁻¹ (C=O stretch)[4] |

| UV-Vis (via HPLC) | Nonenyl Succinic Acid | Dependent on chromophore; typically low UV range (~210 nm) |

Visualizations of Workflow and Mechanism

The following diagrams, generated using DOT language, illustrate the hydrolysis mechanism and a typical experimental workflow.

Caption: Mechanism of NSA hydrolysis to its diacid.

Caption: General workflow for NSA hydrolysis and analysis.

References

- 1. This compound (NSA)|C13H20O3|28928-97-4 [benchchem.com]

- 2. polysciences.com [polysciences.com]

- 3. rsc.org [rsc.org]

- 4. newspulpaper.com [newspulpaper.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. helixchrom.com [helixchrom.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Nonenyl Succinic Anhydride Esterification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the esterification of Nonenyl Succinic Anhydride (B1165640) (NSA), a reaction of significant interest in various fields, including the development of drug delivery systems and industrial applications. We will delve into the core reaction mechanism, catalytic strategies, experimental protocols, and quantitative data to facilitate a deeper understanding and practical application of this chemical transformation.

The Core Reaction: Esterification of Nonenyl Succinic Anhydride

The fundamental reaction involves the nucleophilic attack of an alcohol on one of the carbonyl carbons of the this compound (NSA) molecule. This process leads to the opening of the anhydride ring and the formation of a monoester. Under certain conditions, a second esterification can occur at the remaining carboxylic acid group, yielding a diester. The nonenyl group, a nine-carbon branched alkyl chain, imparts significant hydrophobicity to the resulting esters, a property that is leveraged in various applications.

The reaction can be catalyzed by either acids or bases, or it can be carried out enzymatically. The choice of catalyst and reaction conditions significantly influences the reaction rate, yield, and selectivity towards mono- or di-substitution.

Reaction Mechanisms

The esterification of NSA can proceed through several mechanistic pathways, primarily dependent on the catalytic conditions employed.

In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), the reaction is initiated by the protonation of one of the carbonyl oxygens of the anhydride. This protonation enhances the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule (in the case of diester formation) to yield the final ester product.

Base catalysis, often employing a non-nucleophilic base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), typically involves the deprotonation of the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks one of the carbonyl carbons of the anhydride. Alternatively, the base can activate the anhydride. The reaction proceeds through a tetrahedral intermediate to form the monoester.

Lipases are a class of enzymes that can effectively catalyze the esterification of NSA under mild conditions.[1] The mechanism, often referred to as the Ping-Pong Bi-Bi mechanism, involves the formation of an acyl-enzyme intermediate.[2] The active site of the lipase, typically containing a serine residue, attacks the anhydride to form this intermediate, which then reacts with the alcohol to yield the ester and regenerate the free enzyme.[2] This method is highly valued for its selectivity and environmentally friendly nature.[1][3]

Quantitative Data on Esterification

While specific kinetic data for the esterification of this compound is not extensively available in the public domain, the following table summarizes typical yields and conditions for the esterification of succinic anhydride and related compounds with various alcohols and catalysts, which can serve as a reference for experimental design.

| Catalyst | Alcohol | Molar Ratio (Alcohol:Anhydride) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Al³⁺-montmorillonite | n-Butyl alcohol | 3:1 | Reflux | 8 | 96 | [4] |

| Fe³⁺-montmorillonite | n-Butyl alcohol | 3:1 | Reflux | 8 | 81 | [4] |

| Sulfuric Acid | Methanol (B129727) | Various | 30-65 | Various | - | [5] |

| Lipozyme TL IM | Oleyl Alcohol | 20:1 | 40 | 48 | 93.1 (Conversion) | [6] |

| Candida antarctica Lipase B (CALB) | Lignin (B12514952) Model Compound | - | - | 1 | 93 | [3] |

| Dowex H⁺/NaI | Various Alcohols | Various | 55 - Reflux | 2 - 72 | 51 - 97 (Conversion) | [7] |

Experimental Protocols

The following protocols provide a general framework for the chemical and enzymatic esterification of this compound.

This protocol is a generalized procedure based on standard laboratory practices for Fischer-type esterifications.

Materials:

-

This compound (NSA)

-

Alcohol (e.g., ethanol (B145695), polyethylene (B3416737) glycol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous solvent (e.g., toluene (B28343) or xylene)[6]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Add the desired alcohol (1.1 to 3.0 equivalents) to the solution with stirring.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.

-

Attach the reflux condenser and heat the mixture to reflux for a period of 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

This protocol is adapted from a study on the use of NSA-modified starch nanoparticles for the encapsulation of ferulic acid, a relevant application for drug development professionals.[8]

Materials:

-

Starch Nanoparticles (SNPs)

-

This compound (NSA)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Ethanol

-

Centrifuge

-

Lyophilizer

Procedure:

-

Disperse the starch nanoparticles in distilled water.

-

Adjust the pH of the SNP suspension to 8.5-9.0 using the sodium hydroxide solution.

-

Slowly add a solution of this compound in ethanol to the starch suspension with vigorous stirring. The amount of NSA can be varied to achieve the desired degree of substitution.

-

Maintain the pH of the reaction mixture between 8.5 and 9.0 by the continuous addition of NaOH solution for the duration of the reaction (typically 2-4 hours).

-

After the reaction period, neutralize the suspension to pH 7.0 with dilute HCl.

-

Wash the modified starch nanoparticles repeatedly with ethanol and water by centrifugation to remove unreacted NSA and salts.

-

Lyophilize the purified NSA-modified starch nanoparticles to obtain a dry powder.

-

For drug encapsulation, the NSA-modified SNPs can be used to stabilize a high internal phase Pickering emulsion (HIPPE) containing the drug of interest (e.g., ferulic acid).[8]

Applications in Drug Development and Beyond

The esterification of this compound is a versatile reaction with growing importance in the pharmaceutical and biotechnology sectors. The ability to introduce a lipophilic nonenyl succinate (B1194679) moiety allows for the modification of various molecules to enhance their properties.

-

Drug Delivery: As demonstrated, NSA can be used to modify biopolymers like starch to create amphiphilic nanoparticles capable of encapsulating and delivering poorly water-soluble drugs.[8] The ester linkage can be designed to be biodegradable, allowing for controlled drug release. The modification of polyethylene glycol (PEG) with succinic anhydride (a related compound) is a common strategy to introduce a reactive carboxyl group for further conjugation with drugs or targeting ligands.[4][9]

-

Biomaterial Modification: The surface modification of biomaterials with NSA esters can alter their hydrophobicity, biocompatibility, and drug-loading capacity.

-

Industrial Applications: NSA and its esters are used as curing agents for epoxy resins, corrosion inhibitors in lubricants, and as intermediates in the synthesis of surfactants.[10]

Conclusion

The esterification of this compound is a fundamental and adaptable chemical transformation. By understanding the underlying mechanisms and having access to practical experimental frameworks, researchers and drug development professionals can leverage this reaction to create novel materials and delivery systems with tailored properties. The choice of catalyst—be it chemical or enzymatic—and the precise control of reaction conditions are paramount to achieving the desired outcomes in terms of yield, selectivity, and product performance. Future research will likely focus on expanding the range of enzymatic catalysts and developing more sustainable and efficient esterification processes for advanced applications.

References

- 1. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Selective enzymatic esterification of lignin model compounds in the ball mill [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis | Semantic Scholar [semanticscholar.org]

- 6. This compound (NSA)|C13H20O3|28928-97-4 [benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Encapsulation of ferulic acid in high internal phase Pickering emulsions stabilized using this compound (NSA) and octenyl succinic anhydride (OSA) modified quinoa and maize starch nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. broadview-tech.com [broadview-tech.com]

An In-depth Technical Guide to the Amidation Reaction Kinetics of Nonenyl Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the amidation reaction kinetics of Nonenyl Succinic Anhydride (B1165640) (NSA). While specific kinetic data for NSA is not extensively available in published literature, this document extrapolates from detailed studies on succinic anhydride and other alkyl succinic anhydrides to offer a robust framework for understanding and predicting the reactivity of NSA. This guide includes detailed experimental protocols for determining reaction kinetics and visual representations of reaction pathways and workflows.

Core Concepts of Amidation Reaction Kinetics

The reaction between Nonenyl Succinic Anhydride (NSA) and a primary or secondary amine results in the ring-opening of the anhydride to form a succinamic acid derivative. This reaction is a nucleophilic acyl substitution.

The kinetics of this amidation are influenced by several factors:

-

Reaction Order : The amidation of succinic anhydride with amine-containing drugs has been shown to be autocatalytic in its initial phase, followed by a dominant second-order reaction.[1] This suggests that the reaction rate is dependent on the concentrations of both the anhydride and the amine. The reaction between maleic anhydride and fatty acid esters, a similar reaction, has also been determined to be second-order overall.[2]

-

Amine Structure : The nucleophilicity of the amine plays a crucial role. More basic amines generally react faster, although steric hindrance around the nitrogen atom can reduce the reaction rate.

-

Solvent Properties : The reaction medium significantly impacts the rate of amidation. Polar aprotic solvents are generally preferred. For instance, the rate constants for the amidation of succinic anhydride are reported to be 2 to 4 times higher in acetonitrile (B52724) (CH₃CN) compared to chloroform (B151607) (CHCl₃).[1] The polarity, basicity, and donor/acceptor properties of the solvent all contribute to the reaction kinetics.[1]

-

Temperature : As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. The specific relationship can be quantified by determining the activation energy.

The general reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This is followed by the opening of the ring to form the amide and a carboxylic acid functional group.[3]

Quantitative Data Summary

| Parameter | Observation | Source |

| Reaction Order | Autocatalytic initially, then predominantly Second-Order . | [1] |

| Solvent Effect | Rate in CH₃CN is 2-4 times greater than in CHCl₃. | [1] |

| Amine Basicity | Increased basicity generally leads to a higher reaction rate. | [4] |

| Steric Hindrance | Increased steric bulk on the amine can decrease the reaction rate. | [4] |

To obtain specific rate constants (k), activation energy (Ea), and the pre-exponential factor (A) for the amidation of NSA with a particular amine, the experimental protocols outlined in the following section should be employed.

Experimental Protocols

To determine the reaction kinetics of NSA amidation, a series of experiments must be conducted where the concentration of one reactant is varied while the other is held in excess (pseudo-first-order conditions) or where both are varied (second-order conditions). The progress of the reaction can be monitored using various analytical techniques.

-

Reactor : A jacketed glass reactor with a magnetic or overhead stirrer is suitable. The temperature should be precisely controlled using a circulating water bath.

-

Reagents :

-

This compound (NSA) of known purity.

-

Amine of interest (e.g., ethanolamine, butylamine) of known purity.

-

Anhydrous solvent (e.g., acetonitrile, dioxane, or chloroform).

-

-

Procedure :

-

Dissolve a known concentration of NSA in the chosen solvent within the reactor and allow it to reach the desired temperature.

-

In a separate vessel, prepare a solution of the amine in the same solvent.

-

To initiate the reaction, add the amine solution to the NSA solution under vigorous stirring. Start a timer immediately.

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction in the aliquot immediately, if necessary (e.g., by rapid cooling or dilution with a cold solvent).

-

Analyze the concentration of the remaining NSA or the formed product in the aliquots using one of the methods described below.

-

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

This method is particularly useful for monitoring the disappearance of the anhydride and the appearance of the amide.[5]

-

Principle : The reaction is monitored by observing the decrease in the intensity of the characteristic carbonyl stretching bands of the anhydride (typically around 1860 cm⁻¹ and 1780 cm⁻¹) and the increase in the intensity of the amide I band (around 1640 cm⁻¹).[6]

-

Procedure :

-

Record the FTIR spectrum of the initial NSA solution and the amine solution separately.

-

After initiating the reaction, record FTIR spectra of the reaction mixture at regular time intervals using an in-situ ATR-FTIR probe or by analyzing quenched aliquots.

-

Create a calibration curve by plotting the absorbance of the anhydride peak at a specific wavenumber against known concentrations of NSA.

-

Use the calibration curve to determine the concentration of NSA at each time point from the recorded spectra.

-

Plot the concentration of NSA versus time to determine the reaction rate and order.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis of the reaction mixture over time.[7][8][9]

-

Principle : The reaction progress is followed by monitoring the change in the integrals of characteristic ¹H or ¹³C NMR peaks of the reactants and products.

-

Procedure :

-

Acquire a ¹H NMR spectrum of the reaction mixture at time zero.

-

Continue to acquire spectra at regular intervals. Modern benchtop NMR spectrometers are well-suited for this type of real-time reaction monitoring.[10]

-

Identify characteristic peaks for NSA and the amide product that do not overlap with other signals.

-

The concentration of each species is proportional to the integral of its characteristic peak.

-

Plot the concentration of NSA or the product as a function of time to derive the kinetic parameters.

-

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of the reaction mixture.[11][12]

-

Principle : The reaction mixture is injected into an HPLC system, and the components are separated on a column. The concentration of each component is determined by the area of its corresponding peak in the chromatogram.

-

Procedure :

-

Develop an HPLC method that can effectively separate NSA, the amine, and the amide product. This will involve selecting an appropriate column (e.g., C18) and mobile phase.

-

Create calibration curves for NSA and the amide product by injecting known concentrations and plotting peak area versus concentration.

-

At each time point of the kinetic experiment, inject a quenched aliquot into the HPLC.

-

Determine the concentration of NSA and/or the product from their peak areas using the calibration curves.

-

Plot concentration versus time to determine the reaction kinetics.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. reaction mechanism - Product of primary amine and acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Magritek [magritek.com]

- 8. magritek.com [magritek.com]

- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Application Note: Kinetic Profiling using Reaction Monitoring - Magritek [magritek.com]

- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of Nonenyl Succinic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonenyl Succinic Anhydride (B1165640) (NSA), a derivative of succinic anhydride, is a versatile chemical intermediate characterized by a cyclic dicarboxylic anhydride group and a C9 branched alkenyl chain.[1][2] This structure imparts a unique amphiphilic nature, with a reactive, polar anhydride head and a hydrophobic, non-polar tail. NSA is a viscous, clear to light yellow, oil-like liquid at room temperature.[1][3] It is utilized primarily as a curing agent for epoxy resins, particularly in formulations for electronic varnishes, potting, and encapsulation to provide durable, protective coatings.[1][4] Other significant applications include its use as a corrosion inhibitor in lubricants and hydraulic fluids and for the hydrophobic modification of polymers in materials research.[1][4]

Understanding the solubility of Nonenyl Succinic Anhydride in various organic solvents is critical for its effective application in synthesis, formulation, and purification processes. This guide provides a comprehensive overview of NSA's solubility characteristics, summarizes available data, and presents a standardized protocol for its experimental determination.

Physicochemical Properties

A substance's solubility is intrinsically linked to its physical and chemical properties. The long, non-polar nonenyl chain of NSA enhances its hydrophobicity compared to shorter-chain anhydrides like octenyl succinic anhydride (OSA).[4] Key properties of NSA are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 28928-97-4 | [1][5][6] |

| Molecular Formula | C₁₃H₂₀O₃ | [1][4][7] |

| Molecular Weight | ~224.30 g/mol | [4][6][7][8] |

| Appearance | Clear, viscous liquid | [1][4] |

| Density | ~1.03 g/mL at 20-25°C | [6][8] |

| Boiling Point | 325 °C (at 760 mmHg); 126-130 °C (at 0.15 mmHg) | [1][5][8][9] |

| Flash Point | 146 °C (294.8 °F) - closed cup | [6][9] |

| Topological Polar Surface Area | 43.4 Ų | [7] |

Solubility Profile of this compound

The solubility of NSA is governed by the "like dissolves like" principle. Its long C9 alkyl chain dictates solubility in non-polar solvents, while the polar anhydride ring allows for some interaction with more polar molecules. However, the anhydride group is highly susceptible to hydrolysis, meaning NSA will react with protic solvents like water (especially hot water) and alcohols to form the corresponding dicarboxylic acid or monoester, respectively.[1][10] Therefore, for applications requiring the intact anhydride, aprotic solvents are necessary, and moisture-free conditions are recommended.[4]

While comprehensive quantitative solubility data for NSA is not widely published, its solubility characteristics can be inferred from its structure and information on similar alkenyl succinic anhydrides (ASAs).[3][4] Generally, NSA is expected to be miscible with many common organic solvents but is virtually insoluble in water.[2][3]

| Solvent Class | Solvent Example | Expected Solubility | Rationale & Notes |

| Non-Polar | Toluene, Xylene, Chloroform, Carbon Tetrachloride | Soluble / Miscible | The non-polar alkenyl chain dominates interactions. Structurally similar ASAs are dissolved in these solvents for specific applications.[3][11] |

| Polar Aprotic | Acetone (B3395972), Ethyl Acetate, Tetrahydrofuran (THF) | Soluble / Miscible | These solvents can solvate both the polar anhydride head and the non-polar tail. Structurally similar succinic anhydrides show good solubility in these solvents.[4][10] Preliminary testing in acetone is recommended for NSA.[4] |

| Polar Protic | Alcohols (Ethanol, Isopropanol) | Soluble (with reaction) | NSA is expected to be soluble but will react with the hydroxyl group to form a monoester, opening the anhydride ring.[10] |

| Aqueous | Water | Insoluble | The long hydrophobic C9 chain prevents dissolution in water.[2][3] NSA hydrolyzes with hot water to form the dibasic acid.[1] |

Note: The solubility of NSA has been described as "not fully characterized" or "undetermined" in some sources.[4] The information above is based on chemical principles and data from analogous compounds. Empirical testing is recommended for specific applications.[4]

Experimental Protocol for Solubility Determination

As specific, published experimental data for NSA solubility is scarce, a standardized methodology is essential for researchers. The isothermal shake-flask or gravimetric method is a reliable and widely adopted technique for determining the solubility of a compound at a specific temperature.[12][13][14]

Principle

A saturated solution of the solute (NSA) in the solvent of interest is prepared by agitating an excess amount of the solute in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the clear, saturated supernatant is then determined gravimetrically.

Materials and Apparatus

-

This compound (solute)

-

Organic solvent of interest (high purity)

-

Analytical balance (±0.1 mg accuracy)

-

Isothermal shaker bath or temperature-controlled incubator

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (PTFE or other solvent-compatible material)

-

Drying oven

-

Pre-weighed sample vials

Procedure

-

Preparation : Add an excess amount of NSA to a series of glass vials. The presence of undissolved NSA should be visible after equilibration.

-

Solvent Addition : Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration : Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K). The mixtures should be agitated for a period sufficient to ensure equilibrium is reached (typically 24-72 hours).[12]

-

Settling : After the equilibration period, stop the agitation and allow the vials to rest in the temperature-controlled bath for several hours to allow the excess solid to settle.

-

Sampling : Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation. Immediately pass the solution through a syringe filter into a pre-weighed (tared) vial.

-

Analysis (Gravimetric) : Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Solvent Evaporation : Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the NSA (e.g., 343 K).[13] Continue drying until a constant mass is achieved.

-

Final Weighing : Allow the vial to cool to room temperature in a desiccator and weigh it to determine the mass of the dissolved NSA.

-

Calculation : The solubility, typically expressed as mole fraction (x) or mass fraction (w), can be calculated from the masses of the solute and the solvent.

Visualizations

Molecular Interactions in Solution

Experimental Workflow for Solubility Determination

References

- 1. broadview-tech.com [broadview-tech.com]

- 2. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 3. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (NSA)|C13H20O3|28928-97-4 [benchchem.com]

- 5. thomassci.com [thomassci.com]

- 6. (2-Nonen-1-yl)succinic anhydride for electron microscopy 28928-97-4 [sigmaaldrich.com]

- 7. (2-Nonen-1-yl)succinic anhydride | C13H20O3 | CID 6187355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NONENYLSUCCINIC ANHYDRIDE | 28928-97-4 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of Solubility Behavior, Data Correlations and Thermodynamic Study of Succinic Acid in Water + Methanol Mixtures at Various Temperatures – Material Science Research India [materialsciencejournal.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of Nonenyl Succinic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Nonenyl Succinic Anhydride (B1165640) (NSA), a versatile chemical intermediate used in various industrial and research applications. NSA's structure, comprising a hydrophilic succinic anhydride head and a hydrophobic nine-carbon alkenyl tail, makes it a subject of interest for structural elucidation and quality control. This document outlines the fundamental principles and experimental protocols for the characterization of NSA using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Spectroscopic Analysis of NSA

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of Nonenyl Succinic Anhydride. FTIR spectroscopy provides crucial information about the functional groups present in the molecule, while NMR spectroscopy offers a detailed map of the carbon-hydrogen framework. Together, these methods allow for an unambiguous identification and characterization of NSA.[1]

This compound (NSA) is an organic compound with the molecular formula C13H20O3.[1] It is a clear liquid utilized as a curing agent for epoxy resins and a corrosion inhibitor in lubricating oils.[1] The reactivity of NSA is centered around the succinic anhydride ring, which can undergo ring-opening reactions with nucleophiles.[1]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups in a molecule. When infrared radiation is passed through a sample of NSA, the molecule absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. This absorption pattern creates a unique spectral fingerprint.

Experimental Protocol for FTIR Analysis of NSA

Objective: To obtain the infrared spectrum of a liquid sample of this compound.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory

-

Liquid this compound sample

-

Isopropanol (B130326) or other suitable solvent for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and calibrated according to the manufacturer's instructions.

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO2 and water vapor.

-

Sample Application: Place a small drop of the liquid NSA sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. A typical analysis involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is processed by the instrument's software to yield a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a soft, lint-free wipe soaked in a suitable solvent like isopropanol and allow it to dry completely.

Interpretation of the FTIR Spectrum of NSA

The FTIR spectrum of NSA is characterized by several key absorption bands that correspond to its distinct functional groups. The most prominent features are the strong carbonyl (C=O) stretching vibrations of the anhydride group and the various C-H stretching and bending vibrations of the alkenyl chain.

Quantitative FTIR Data for Alkenyl Succinic Anhydrides

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~2955, ~2925, ~2855 | Strong | C-H Asymmetric & Symmetric Stretch | -CH₃, -CH₂- (Alkyl Chain) |

| ~1860 and ~1780 | Strong | C=O Symmetric & Asymmetric Stretch | Anhydride (C=O-O-C=O) |

| ~1465 | Medium | C-H Bend (Scissoring) | -CH₂- (Alkyl Chain) |

| ~1380 | Medium | C-H Bend (Rocking) | -CH₃ (Alkyl Chain) |

| ~1225 | Strong | C-O-C Stretch | Anhydride |

| ~970 | Medium | C-H Bend (Out-of-plane) | trans C=C-H (Alkene) |

This data is representative of a typical alkenyl succinic anhydride and provides a reliable reference for the interpretation of an experimental NSA spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the atomic structure of a molecule. It is based on the interaction of atomic nuclei with an external magnetic field. For organic molecules like NSA, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative.

Experimental Protocol for NMR Analysis of NSA

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

Tetramethylsilane (TMS) (usually present in the deuterated solvent as an internal standard)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Spectrum Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition involves a 90° pulse and the recording of the free induction decay (FID). The data is then Fourier transformed to produce the spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Spectrum Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

-

Data Processing: Process the acquired FIDs using the NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm). For ¹H NMR, the signals should be integrated to determine the relative number of protons.

Interpretation of the NMR Spectra of NSA

The ¹H NMR spectrum of NSA will show distinct signals for the protons in different chemical environments. The chemical shift (δ) of each signal, its multiplicity (singlet, doublet, triplet, etc.), and its integration value provide valuable information for assigning the protons to their respective positions in the molecule.

The ¹³C NMR spectrum provides information on the different carbon environments within the NSA molecule. The chemical shift of each carbon signal is indicative of its electronic environment.

Quantitative NMR Data for a Representative Alkenyl Succinic Anhydride

Detailed, published NMR data specifically for this compound is scarce. The following tables provide representative ¹H and ¹³C NMR data for a closely related compound, Dodecenyl Succinic Anhydride, which serves as an excellent model for interpreting the spectra of NSA. The assignments are based on the general structure of an alkenyl succinic anhydride.

Table 1: Representative ¹H NMR Data for an Alkenyl Succinic Anhydride (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.40 | m | 2H | -CH=CH- (Olefinic protons) |

| ~3.40 | m | 1H | -CH- (on succinic anhydride ring) |

| ~3.00 | dd | 1H | -CH₂- (on succinic anhydride ring) |

| ~2.70 | dd | 1H | -CH₂- (on succinic anhydride ring) |

| ~2.10 | m | 2H | -CH₂- (allylic to the double bond) |

| ~1.20-1.40 | m | xH | -(CH₂)n- (methylene groups in the chain) |

| ~0.88 | t | 3H | -CH₃ (terminal methyl group) |

Note: 'm' denotes a multiplet, 'dd' a doublet of doublets, and 't' a triplet. The exact chemical shifts and multiplicities may vary slightly for NSA.

Table 2: Representative ¹³C NMR Data for an Alkenyl Succinic Anhydride (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173, ~170 | C=O (Carbonyl carbons in anhydride ring) |

| ~130, ~128 | -CH=CH- (Olefinic carbons) |

| ~40 | -CH- (on succinic anhydride ring) |

| ~35-22 | -CH₂- (Alkyl chain carbons) |

| ~14 | -CH₃ (Terminal methyl carbon) |

Visualizing the Spectroscopic Analysis Workflow and Structural Correlation

The following diagrams illustrate the general workflow for the spectroscopic analysis of NSA and the logical relationship between its structure and the resulting spectroscopic data.

Caption: Experimental workflow for the spectroscopic analysis of NSA.

References

Thermal stability of Nonenyl succinic anhydride

An In-Depth Technical Guide to the Thermal Stability of Nonenyl Succinic Anhydride (B1165640)

For Researchers, Scientists, and Drug Development Professionals

Abstract